![molecular formula C8H10N2O B3300183 4-(Dimethylamino)nicotinaldehyde CAS No. 90006-87-4](/img/structure/B3300183.png)
4-(Dimethylamino)nicotinaldehyde
Overview
Description
4-(Dimethylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H10N2O . It is used as a chromogenic reagent for the determination of benzodiazepines and flavanols .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)nicotinaldehyde involves a pyridine ring with a dimethylamino group and an aldehyde group . Further structural investigation can be done using spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR .Chemical Reactions Analysis
4-(Dimethylamino)nicotinaldehyde, like other dimethylaminopyridine derivatives, is known to be a useful nucleophilic catalyst for a variety of reactions . An interesting property of these compounds is their temperature-sensitive protonation behavior .Scientific Research Applications
Detection and Analysis of Microplastics
The compound is used in the detection and analysis of microplastics, which are a significant source of pollution made of synthetic organic polymers . The use of this dye has proven to be a versatile, fast, and sensitive tool for readily discriminating microplastics in the water environment . The dye efficiently absorbs into a variety of polymers constituting microplastics, and its solvatochromic properties lead to a positive shift of the fluorescence emission spectrum according to the polarity of the polymers . Therefore, under UV illumination, microplastics glow a specific emission spectrum from blue to red that allows for straightforward polymer identification .
Synthesis of Various Heterocycles
N,N-dimethyl analogues of 4-(Dimethylamino)nicotinaldehyde have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . These compounds serve as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . They are typical push–pull ethylenes in which the amine group pushes and the carbonyl pulls electron density .
Biomedical Applications
The N,N-dimethyl analogues of 4-(Dimethylamino)nicotinaldehyde have shown potential in the field of biomedicine . They have been used to synthesize a new class of biologically active heterocyclic compounds . These compounds have shown promise in various biomedical applications, although the specifics of these applications are not detailed in the available literature .
Environmental Pollution Studies
The compound’s use in the detection and analysis of microplastics contributes to environmental pollution studies . By enabling the identification and quantification of microplastics in water environments, it aids in understanding the extent of microplastic pollution and its impacts .
Fluorescence Microscopy
The compound is used in fluorescence microscopy techniques for the detection and analysis of microplastics . It enables different detection and analysis strategies based on fluorescence microscopy, from simple epifluorescence fragments visualization to confocal microscopy and phasor approach for plastic components quantification .
Spectral Analysis
The solvatochromic properties of the compound make it useful in spectral analysis . When the compound absorbs into polymers, it causes a positive shift of the fluorescence emission spectrum according to the polarity of the polymers . This allows for the identification of different polymers based on their specific emission spectra .
Safety and Hazards
Future Directions
The future research directions for 4-(Dimethylamino)nicotinaldehyde could involve exploring its potential applications in various fields. For instance, temperature-responsive smart materials have gained much attention, and 4-(Dimethylamino)pyridine and related structures are widely used as nucleophilic catalysts . Further studies could also focus on the vibrational dynamics of the compound .
Mechanism of Action
Target of Action
The primary target of 4-(Dimethylamino)nicotinaldehyde is the nicotinamide adenine dinucleotide (NAD) biosynthesis pathway . NAD is a crucial cofactor in various biological processes, and cancer cells rely heavily on a sufficient amount of NAD to sustain their altered metabolism and proliferation .
Mode of Action
4-(Dimethylamino)nicotinaldehyde interacts with its targets through a process known as intramolecular charge transfer (ICT) . This process is pivotal in the excited state reaction dynamics in donor-bridge-acceptor systems. The efficacy of such a process can be improved by modifying the extent of π-conjugation, relative orientation/twists of the donor/acceptor entities .
Biochemical Pathways
4-(Dimethylamino)nicotinaldehyde affects the NAD biosynthesis pathway . It has been identified as a novel precursor of NAD in leukemia cells . This compound replenishes the intracellular NAD level in leukemia cells treated with NAMPT inhibitor APO866 . NAD biosynthesis from this compound depends on NAPRT and occurs via the Preiss–Handler pathway .
Result of Action
The action of 4-(Dimethylamino)nicotinaldehyde results in the replenishment of the intracellular NAD level in leukemia cells . This prevents APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion . Thus, it modulates the anti-cancer efficacy of an NAD-lowering agent .
Action Environment
The action of 4-(Dimethylamino)nicotinaldehyde is influenced by environmental factors such as temperature . For instance, the protonation degree of its derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, is significantly impacted by temperature .
properties
IUPAC Name |
4-(dimethylamino)pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-3-4-9-5-7(8)6-11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSVPQHBQXBRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)nicotinaldehyde | |
CAS RN |
90006-87-4 | |
Record name | 4-(dimethylamino)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.